N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
Description
N-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2, a sulfone group (5,5-dioxido), and an acetamide moiety linked to a 4-fluorophenyl group at position 2. This structure combines electron-withdrawing (chloro, sulfone) and electron-donating (fluorophenyl) substituents, which may influence its physicochemical properties and biological activity. The compound’s crystallographic analysis likely employs software such as SHELXL for refinement, given its prevalence in small-molecule structural determination .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c20-13-3-7-15(8-4-13)24-19(16-10-28(26,27)11-17(16)23-24)22-18(25)9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVNGGUBOZRRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a thienopyrazole derivative that exhibits a range of biological activities. This compound is characterized by its unique structural features, including a thieno[3,4-c]pyrazole core and various substituents that contribute to its pharmacological properties. The following sections detail the synthesis, biological activities, and mechanisms of action of this compound.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the chlorophenyl and fluorophenyl groups is done via nucleophilic substitution reactions.
- Final Coupling : The acetamide group is added through coupling reactions to yield the final product.
- Molecular Formula : C19H15ClN4O5S
- Molecular Weight : 446.9 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thienopyrazole compounds. For instance, compounds similar to this compound have demonstrated significant protective effects against oxidative stress in biological models. In experiments involving erythrocytes from Clarias gariepinus, the compound showed a reduction in cellular alterations caused by toxic agents like 4-nonylphenol .
Anti-inflammatory and Antimicrobial Activities
Thienopyrazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties. The mechanism often involves the inhibition of specific enzymes or pathways related to inflammation and microbial growth. For example, some derivatives have been shown to selectively inhibit phosphodiesterase 7 (PDE7), which is implicated in allergic and inflammatory diseases .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of thienopyrazole derivatives. Studies indicate that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives have shown activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective cytotoxicity .
The biological effects of this compound are attributed to its interaction with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to inflammation and cell proliferation.
Erythrocyte Protection Study
A study assessed the protective effects of thienopyrazole compounds on erythrocytes exposed to 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Treatment | 12 ± 1.03 |
This data suggests that thienopyrazole compounds can mitigate oxidative damage in biological systems .
Cancer Cell Line Study
In vitro studies on cancer cell lines revealed that specific thienopyrazole derivatives exhibit potent anticancer activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the thieno[3,4-c]pyrazole scaffold but differ in substituents, enabling comparative analysis:
Key Observations :
- Electron-Withdrawing vs.
- Linker Modifications : Replacing the acetamide group with an oxalamide (as in ) introduces additional hydrogen-bonding sites, which could improve target affinity but reduce metabolic stability.
- Sulfone Group Consistency: All compounds retain the 5,5-dioxido group, critical for stabilizing the thieno-pyrazole ring and influencing electronic distribution .
Crystallographic and Computational Analysis
Structural comparisons rely on crystallographic data refined using SHELX software (e.g., SHELXL ). For instance:
Data Analysis and Research Findings
Pharmacological Potential (Inferred)
While direct activity data are absent in the provided evidence, structural analogs suggest:
- Target Compound : The chloro-fluoro combination may balance lipophilicity and electronic effects, favoring CNS penetration or kinase inhibition.
- Oxalamide Derivative : The extended linker could enhance interactions with polar enzyme active sites but may increase susceptibility to hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
